Cas no 118081-21-3 (3,4-Diaminophenol hydrochloride)

3,4-Diaminophenol hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 118081-21-3
- 3,4-diaminophenol hydrochloride
- 3,4-diaminophenol;hydrochloride
- 3,4-Diaminophenol hydrochloride
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- Inchi: 1S/C6H8N2O.ClH/c7-5-2-1-4(9)3-6(5)8;/h1-3,9H,7-8H2;1H
- InChI Key: ZQLIJRZJTLXEMQ-UHFFFAOYSA-N
- SMILES: Cl.OC1C=CC(=C(C=1)N)N
Computed Properties
- Exact Mass: 160.0403406g/mol
- Monoisotopic Mass: 160.0403406g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 97.1
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 72.3Ų
3,4-Diaminophenol hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | D415185-1g |
3,4-Diaminophenol Hydrochloride |
118081-21-3 | 1g |
$ 395.00 | 2022-06-05 | ||
TRC | D415185-5000mg |
3,4-Diaminophenol Hydrochloride |
118081-21-3 | 5g |
$701.00 | 2023-05-18 | ||
TRC | D415185-250mg |
3,4-Diaminophenol Hydrochloride |
118081-21-3 | 250mg |
$161.00 | 2023-05-18 | ||
TRC | D415185-5g |
3,4-Diaminophenol Hydrochloride |
118081-21-3 | 5g |
$ 580.00 | 2022-06-05 | ||
TRC | D415185-1000mg |
3,4-Diaminophenol Hydrochloride |
118081-21-3 | 1g |
$477.00 | 2023-05-18 |
3,4-Diaminophenol hydrochloride Related Literature
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1. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
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Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
Additional information on 3,4-Diaminophenol hydrochloride
Research Brief on 3,4-Diaminophenol Hydrochloride (CAS: 118081-21-3): Recent Advances and Applications
3,4-Diaminophenol hydrochloride (CAS: 118081-21-3) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. This compound, known for its role as an intermediate in the synthesis of various bioactive molecules, has recently garnered attention due to its potential applications in drug development, particularly in the treatment of neurological disorders and as a precursor in the synthesis of novel therapeutic agents. Recent studies have explored its biochemical properties, mechanisms of action, and potential therapeutic benefits, making it a focal point in contemporary research.
One of the most notable advancements in the study of 3,4-diaminophenol hydrochloride is its application in the synthesis of dopamine analogs. Researchers have demonstrated that this compound serves as a key intermediate in the production of molecules that mimic the activity of dopamine, a neurotransmitter critical for motor control and reward mechanisms. This has opened new avenues for the development of treatments for Parkinson's disease and other dopamine-related disorders. The compound's ability to cross the blood-brain barrier further enhances its therapeutic potential, as highlighted in recent preclinical studies.
In addition to its neurological applications, 3,4-diaminophenol hydrochloride has been investigated for its role in the synthesis of hair dyes and cosmetic products. Its oxidative properties make it a valuable component in permanent hair coloring formulations, where it reacts with other chemicals to produce long-lasting color. Recent research has focused on improving the safety profile of such formulations, addressing concerns related to skin sensitization and allergic reactions. Innovations in formulation chemistry have led to the development of less irritating variants, which are now being tested in clinical settings.
The pharmacological properties of 3,4-diaminophenol hydrochloride have also been explored in the context of cancer research. Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, particularly those associated with melanoma. Researchers are investigating its mechanism of action, which appears to involve the generation of reactive oxygen species (ROS) and subsequent induction of apoptosis in malignant cells. These findings, though still in the early stages, hold promise for the development of new chemotherapeutic agents.
Recent methodological advancements have enabled more precise characterization of 3,4-diaminophenol hydrochloride and its derivatives. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) have been employed to assess the purity and stability of the compound under various conditions. These studies have provided valuable insights into its degradation pathways and shelf-life, which are critical for its commercial and therapeutic applications. Furthermore, computational modeling has been used to predict its interactions with biological targets, aiding in the design of more effective derivatives.
Despite its promising applications, challenges remain in the widespread adoption of 3,4-diaminophenol hydrochloride. Issues such as solubility, bioavailability, and potential toxicity need to be addressed through further research. Recent efforts have focused on developing prodrugs and nanoformulations to enhance its delivery and reduce side effects. Collaborative studies between academic institutions and pharmaceutical companies are underway to overcome these hurdles and bring the compound closer to clinical use.
In conclusion, 3,4-diaminophenol hydrochloride (CAS: 118081-21-3) represents a versatile and valuable compound in chemical biology and pharmaceutical research. Its applications span from neurological therapeutics to cosmetic formulations, with ongoing studies uncovering new potential uses. As research progresses, this compound is likely to play an increasingly important role in the development of novel drugs and industrial products. Future studies should focus on optimizing its properties and ensuring its safety for human use, paving the way for its integration into mainstream medical and commercial applications.
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